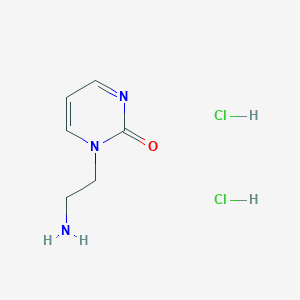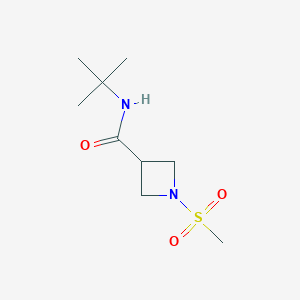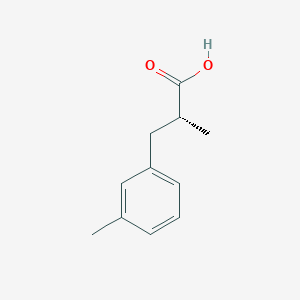
N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a thiazole and oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Applications
A study by Tumosienė et al. (2012) on the synthesis of azole derivatives, including compounds structurally related to N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, reported good antibacterial activity against Rhizobium radiobacter, indicating potential for antibacterial applications (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012). Furthermore, Ravinaik et al. (2021) designed and synthesized a series of substituted compounds, evaluating them for anticancer activity against various cancer cell lines, with some compounds exhibiting moderate to excellent anticancer activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Urease Inhibition and Less Cytotoxic Agents
Abbasi et al. (2020) synthesized a novel series of bi-heterocyclic propanamides showing promising activity against urease enzyme, with the whole series exhibiting very promising activity and being less cytotoxic agents. This suggests the potential for these compounds in therapeutic applications involving urease inhibition (Abbasi, Ramzan, ur-Rehman, Siddiqui, Hassan, Shah, Ashraf, Shahid, & Seo, 2020).
Enzyme Inhibitory Activity
Nazir et al. (2018) reported on novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were found to be potent inhibitors of the urease enzyme. This study highlights the potential of these compounds in the development of new therapeutic agents targeting enzyme inhibition (Nazir, Abbasi, Aziz-ur-Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-9-16-15(22-10)17-12(20)7-8-13-18-14(19-21-13)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGIILIIUINOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)




![3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide](/img/structure/B2853500.png)
![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)
![13-Ethyl-8-(2-methoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2853502.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2853503.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2853504.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)
![2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2853506.png)